N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the pyrimidine ring, along with a methoxy group at the 6th position and a carboxamide group at the 4th position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzylamine with 6-methoxypyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) compounds and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or RNA, interfering with their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- 4-(4-chlorobenzyl)pyridine
- Phenothiazine derivatives
Uniqueness
N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-12-6-11(16-8-17-12)13(18)15-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBNULFRVFYROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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